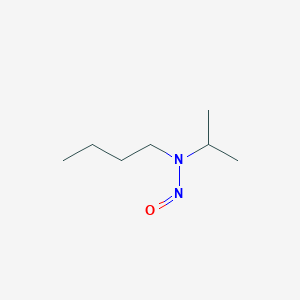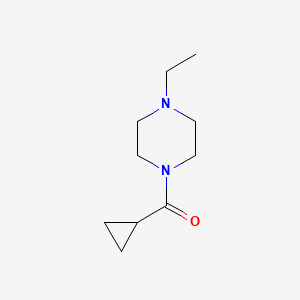
(17Alpha)-17-Hydroxy-3-oxo-pregna-4,6,20-triene-21-carboxylic Acid Gamma-Lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(17Alpha)-17-Hydroxy-3-oxo-pregna-4,6,20-triene-21-carboxylic Acid Gamma-Lactone is a complex organic compound with the molecular formula C22H28O3 It is a derivative of pregnane, a steroid nucleus, and features a gamma-lactone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (17Alpha)-17-Hydroxy-3-oxo-pregna-4,6,20-triene-21-carboxylic Acid Gamma-Lactone involves multiple steps, typically starting from simpler steroid precursors. One common method involves the oxidation of pregnane derivatives followed by cyclization to form the gamma-lactone ring. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(17Alpha)-17-Hydroxy-3-oxo-pregna-4,6,20-triene-21-carboxylic Acid Gamma-Lactone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the lactone ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction can lead to the formation of alcohols or other reduced forms of the compound .
Scientific Research Applications
(17Alpha)-17-Hydroxy-3-oxo-pregna-4,6,20-triene-21-carboxylic Acid Gamma-Lactone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex steroid derivatives.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in hormone-related treatments.
Industry: The compound is used in the production of various steroid-based pharmaceuticals
Mechanism of Action
The mechanism of action of (17Alpha)-17-Hydroxy-3-oxo-pregna-4,6,20-triene-21-carboxylic Acid Gamma-Lactone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to steroid receptors, modulating gene expression, and influencing various cellular processes. The exact pathways and molecular targets are still under investigation, but its structure suggests significant potential for biological activity .
Comparison with Similar Compounds
Similar Compounds
- 17-Hydroxy-3-oxo-17Alpha-pregna-4,20-diene-21-carboxylic Acid Gamma-Lactone
- Gamma-Butyrolactone
- Carbohydrate-Based Lactones
Uniqueness
What sets (17Alpha)-17-Hydroxy-3-oxo-pregna-4,6,20-triene-21-carboxylic Acid Gamma-Lactone apart from similar compounds is its unique steroid nucleus combined with a gamma-lactone ring. This combination provides distinct chemical properties and potential biological activities that are not commonly found in other lactones or steroid derivatives .
Properties
Molecular Formula |
C22H26O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-furan]-2',3-dione |
InChI |
InChI=1S/C22H26O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,8,12-13,16-18H,5-7,9-11H2,1-2H3/t16-,17+,18+,20+,21+,22-/m1/s1 |
InChI Key |
VJEJPLSXAMPFHO-WNHSNXHDSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45C=CC(=O)O5)C |
Canonical SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45C=CC(=O)O5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(1H-Pyrazol-4-YL)ethyl]piperazine](/img/structure/B13420546.png)
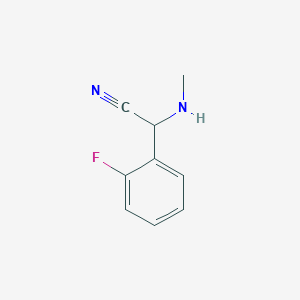

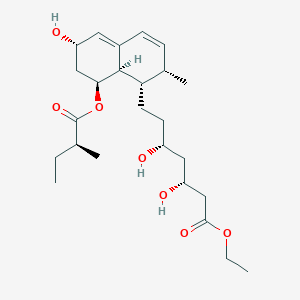
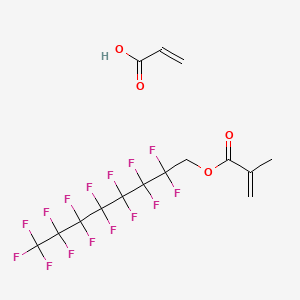
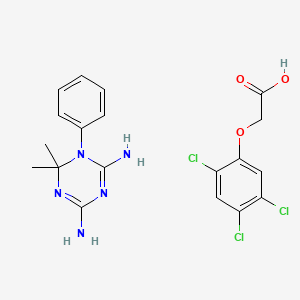
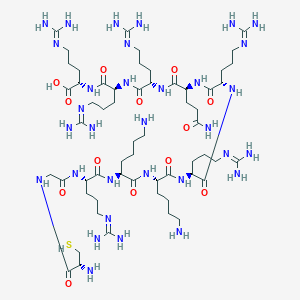
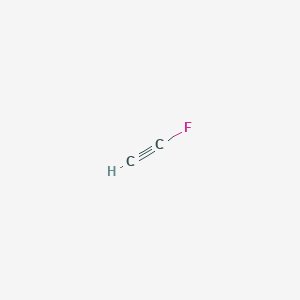

![3-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B13420620.png)
